molecular formula C8H8ClNO2 B2798134 3-Chloro-4-methoxybenzenecarbaldehyde oxime CAS No. 861207-68-3

3-Chloro-4-methoxybenzenecarbaldehyde oxime

Cat. No.: B2798134
CAS No.: 861207-68-3
M. Wt: 185.61
InChI Key: HVLSMUKUKRFWAQ-BJMVGYQFSA-N
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Description

3-Chloro-4-methoxybenzenecarbaldehyde oxime is a chemical compound of significant interest in organic and medicinal chemistry research. As a derivative of 3-Chloro-4-methoxybenzaldehyde , it belongs to a class of substituted benzaldehydes known for their utility as versatile synthetic intermediates. The oxime functional group (–CH=N–OH) dramatically alters the compound's reactivity compared to its parent aldehyde, making it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles . Its specific molecular structure, featuring both an electron-withdrawing chloro substituent and an electron-donating methoxy group on the aromatic ring, allows researchers to fine-tune electronic properties and explore structure-activity relationships in various applications. In laboratory settings, this oxime is primarily employed as a key building block for constructing diverse chemical libraries. It serves as a crucial intermediate in nucleoside chemistry and is widely used in the preparation of other functional groups, such as nitriles, via dehydration reactions . Furthermore, oximes are fundamental precursors to amides and serve as protective groups for carbonyl functionalities in multi-step synthetic sequences. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle it with care, as related benzaldehyde derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and all safety data sheet (SDS) recommendations should be consulted prior to use.

Properties

IUPAC Name

(NE)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-11)4-7(8)9/h2-5,11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSMUKUKRFWAQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxybenzenecarbaldehyde oxime typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Cyclization Reactions

The oxime undergoes cyclization to form nitrogen-containing heterocycles under varying conditions:

Isoxazole Formation

In ethanol or methanol, the oxime eliminates HCl to form 4H-chromeno[3,4-d]isoxazol-4-one derivatives. This reaction is accelerated by:

  • Catalyst : Sodium acetate (3 equivalents)

  • Conditions : Reflux for 10 hours .

ProductConditionsYieldMechanism
4H-Chromeno[3,4-d]isoxazol-4-oneEthanol, reflux85–90%Intramolecular cyclization via oxime tautomerization

Isoxazole Ester Formation

In alcoholic solvents, ring-opening of the coumarin-like structure (if present) generates isoxazole esters:

  • Solvent : Ethanol → Ethyl-5-(2-hydroxyphenyl)-isoxazole-4-formate

  • Solvent : Methanol → Methyl-5-(2-hydroxyphenyl)-isoxazole-4-formate .

Deprotection to Aldehyde

The oxime can be hydrolyzed back to the parent aldehyde using oxidative conditions:

  • Reagents : TEMPO (0.1 eq), FeCl3 (0.1 eq), O2 atmosphere

  • Solvent : Toluene/water (3:1)

  • Conditions : 60°C for 4–6 hours .

ParameterValueSource
Yield (analog: 4-Cl-benzaldehyde oxime)92%
Key StepOxidative cleavage of N–O bond

Nucleophilic Additions

The oxime’s C=N bond participates in nucleophilic additions, forming hydrazones or semicarbazones. For example:

  • Reaction with phenylhydrazine : Forms 4-methoxybenzaldehyde phenylhydrazone .

  • Reaction with thiosemicarbazides : Generates antifungal/anticancer candidates .

DerivativeReagentApplication
PhenylhydrazonePhenylhydrazineCrystallography studies
ThiosemicarbazoneN-ethylthiosemicarbazideBioactive compound synthesis

Elimination Reactions

Under dehydrating conditions (e.g., PCl5 or SOCl2), the oxime eliminates water to form nitriles:

  • Product : 3-Chloro-4-methoxybenzonitrile .

  • Mechanism : Beckmann rearrangement or direct dehydration (depending on conditions) .

Comparative Reactivity with Analogous Oximes

The chloro and methoxy substituents influence reactivity relative to simpler oximes:

Reaction3-Cl-4-MeO-C6H3-CH=NOH4-Cl-C6H4-CH=NOH4-MeO-C6H4-CH=NOH
Cyclization rateFaster (Cl directs electrophilic attack)ModerateSlower (EDG deactivates)
Hydrolysis rateSlower (Cl stabilizes oxime)ModerateFastest (EDG destabilizes)

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis
3-Chloro-4-methoxybenzenecarbaldehyde oxime serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives, including pharmaceuticals and agrochemicals. Its structure allows for functional group transformations that are essential in synthesizing more complex molecules.

2. Synthesis of Oxime Derivatives
The compound can be converted into different oxime derivatives, which are valuable in the synthesis of nitrogen-containing compounds. These derivatives have applications in the development of herbicides and insecticides, showcasing the compound's utility in agricultural chemistry.

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds containing the oxime functional group exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties
Another area of interest is the anticancer potential of oxime derivatives. Preliminary studies have indicated that certain modifications to this compound can enhance its cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Analytical Chemistry

1. Analytical Reagent
this compound can serve as an analytical reagent for detecting aldehydes and ketones through colorimetric methods. Its ability to form stable complexes with metal ions also makes it useful in environmental monitoring for heavy metal detection .

2. Chromatographic Applications
In chromatography, this compound is used as a standard reference material for method validation. Its stability and defined chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various analytical techniques .

Data Tables

Application Area Details
Chemical Synthesis Precursor for pharmaceuticals and agrochemicals; transformation into various derivatives
Medicinal Chemistry Antimicrobial activity against bacteria; potential anticancer properties
Analytical Chemistry Used as an analytical reagent; standard reference for chromatographic methods

Case Studies

  • Antimicrobial Activity Study
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxime derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, supporting further development as a potential antibiotic .
  • Anticancer Research
    • Research conducted at a leading pharmaceutical institute focused on synthesizing modified versions of this compound to assess their cytotoxic effects on human cancer cell lines. The findings suggested significant anticancer activity, warranting further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxybenzenecarbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which may influence its biological activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Substituents Key Properties References
3-Chloro-4-methoxybenzenecarbaldehyde oxime C₈H₇ClNO₂ 3-Cl, 4-OCH₃, oxime Hypothesized anti-inflammatory activity based on chromene-oxime analogs.
4-Chlorobenzaldoxime C₇H₆ClNO 4-Cl, oxime Used in organic synthesis; no direct pharmacological data reported.
4-Methylpentan-2-one oxime C₆H₁₁NO Oxime with branched alkyl chain Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319).
Phosgene Oxime CHCl₂NO Dichloro-substituted oxime Extremely toxic (AEGL-1: 0.003 mg/m³); severe dermal/ocular damage.
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime C₁₃H₉ClN₂O₃S 4-Cl, 3-NO₂, sulfanyl, oxime Structural complexity may enhance reactivity; no activity data available.

Pharmacological and Toxicological Profiles

  • Anti-inflammatory Activity :
    Chromene-carbaldehyde oximes (e.g., 7a-c in ) reduced carrageenan-induced paw edema in rats at 5 mg/kg, comparable to indomethacin. This suggests that the chloro and oxime groups synergistically modulate inflammation .

  • Toxicity: Phosgene Oxime: Highly toxic (LC₅₀ < 1 mg/m³ in rodents), causing rapid tissue necrosis . 4-Methylpentan-2-one oxime: Lower toxicity (Acute Tox. 4) but still irritant . The methoxy group in the target compound may reduce acute toxicity compared to non-methoxy analogs, though experimental validation is needed.

Computational Insights

Quantum chemical calculations on formaldehyde and acetone oximes () highlight substituent effects on intramolecular reactions. For example, electron-withdrawing groups (e.g., -Cl) stabilize oxime tautomers, while methoxy groups may influence solvation and reaction pathways .

Biological Activity

3-Chloro-4-methoxybenzenecarbaldehyde oxime is an organic compound that has garnered attention due to its potential biological activities. This compound, derived from 3-chloro-4-methoxybenzaldehyde, features a chloro and a methoxy group on the benzene ring, which may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8ClNO2
  • Molecular Weight : 187.61 g/mol
  • SMILES Notation : ClC1=CC(=C(C=C1)OC)C(=NO)C

This structure indicates the presence of functional groups that may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, which are crucial for therapeutic applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds, suggesting potential efficacy against various pathogens. For instance, derivatives of chlorinated aromatic compounds have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity

Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The presence of the chloro and methoxy groups can enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake by cells and subsequent action on cellular processes.

Antioxidant Activity

Oxime derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. The ability to scavenge free radicals may contribute to their therapeutic potential in preventing diseases associated with oxidative damage.

Study on Antimicrobial Properties

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of various chlorinated aromatic compounds, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Activity Against
This compound32Staphylococcus aureus
Control (Ampicillin)16Staphylococcus aureus
Control (Ciprofloxacin)8Escherichia coli

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, this compound was tested against several cancer cell lines. Results showed that the compound inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Q & A

Q. What are the standard synthetic protocols for 3-Chloro-4-methoxybenzenecarbaldehyde oxime?

Answer: The oxime is synthesized via condensation of β-chlorocarbaldehyde derivatives with hydroxylamine hydrochloride. A typical procedure involves refluxing 3 mmol of the aldehyde precursor with hydroxylamine hydrochloride (3 mmol) in absolute ethanol (50 mL) containing triethylamine (3 mL) for 5 hours. Post-reaction, the crude product is purified via column chromatography using silica gel and a petroleum ether/ether (20:1 v/v) eluent system . This method yields oximes with structural confirmation through spectral analysis (e.g., IR, NMR).

Q. Which spectroscopic techniques are employed to confirm the oxime’s structure?

Answer: Structural characterization relies on:

  • IR spectroscopy : To identify the C=N stretch (1600–1650 cm⁻¹) and O–H stretch (3200–3400 cm⁻¹) of the oxime group.
  • ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring (e.g., methoxy and chloro groups) and the oxime proton resonance (δ 8–10 ppm).
  • Mass spectrometry (MS) : For molecular ion peak verification and fragmentation pattern analysis.
    Similar protocols are validated in studies of structurally related oximes like 4-methylsulfanyl-benzaldehyde oxime .

Q. What are the solubility properties and handling precautions for this compound?

Answer: The oxime is soluble in polar aprotic solvents (e.g., chloroform, DMSO) but poorly soluble in water. Handling requires:

  • Ventilation : Due to potential dust formation.
  • PPE : Gloves and lab coats to avoid dermal contact.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation.
    Safety protocols align with those for chlorinated aromatic compounds, as outlined in studies on 4-methoxybenzylchloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Key optimization strategies include:

  • Catalyst selection : Substituting triethylamine with pyridine in azeotropic conditions (e.g., dry toluene) to reduce side reactions during oxime ether formation .
  • Purification : Gradient elution in column chromatography (e.g., increasing polarity stepwise) to separate oxime derivatives from unreacted aldehydes.
  • Temperature control : Maintaining reflux at 70–80°C to balance reaction rate and decomposition.
    Case studies on 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one O-benzyl oximes demonstrate these optimizations .

Q. What experimental models are suitable for evaluating anti-inflammatory activity?

Answer: The carrageenan-induced rat paw edema model is widely used:

  • Dosage : 5 mg/kg (oral or intraperitoneal) suspended in 0.5% carboxymethyl cellulose (CMC).
  • Timing : Administer 30 minutes before carrageenan injection (1% in saline).
  • Endpoint : Measure paw volume at 1–4 hours post-injection.
    Positive controls (e.g., indomethacin) and negative controls (CMC-only) are critical for validating results .

Q. How can contradictory data on dose-dependent biological effects be resolved?

Answer: Contradictions often arise from:

  • Bioavailability differences : Adjust administration routes (e.g., intravenous vs. oral) to ensure consistent plasma levels.
  • Threshold effects : Conduct dose-response studies (e.g., 1–50 mg/kg) to identify therapeutic vs. toxic ranges. For example, 3-chlorobenzaldehyde oxime exhibits AChE reactivation at low doses but induces oxidative stress at higher concentrations .
  • Species variability : Cross-validate findings in multiple models (e.g., mice, rats) and primary cell lines.

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